molecular formula C11H10O4 B1314195 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid CAS No. 85680-64-4

3-Methoxy-4-(prop-2-ynyloxy)benzoic acid

Cat. No.: B1314195
CAS No.: 85680-64-4
M. Wt: 206.19 g/mol
InChI Key: JQBULVBEPSHSEW-UHFFFAOYSA-N
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Description

3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.2 g/mol . This compound is characterized by the presence of a methoxy group at the 3-position and a prop-2-ynyloxy group at the 4-position of the benzoic acid core. It is primarily used in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid typically involves the alkylation of 3-methoxy-4-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the prop-2-ynyloxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(prop-2-ynyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy and prop-2-ynyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Methoxy-4-(prop-2-ynyloxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid involves its interaction with specific molecular targets. The prop-2-ynyloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxybenzoic acid: Lacks the prop-2-ynyloxy group, making it less versatile in click chemistry applications.

    4-(Prop-2-ynyloxy)benzoic acid: Lacks the methoxy group, which can affect its electronic properties and reactivity.

    3-Methoxybenzoic acid: Lacks both the prop-2-ynyloxy and hydroxy groups, limiting its utility in synthetic and biological applications.

Uniqueness

3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is unique due to the presence of both the methoxy and prop-2-ynyloxy groups. This combination allows for a wide range of chemical modifications and applications, particularly in click chemistry and bioconjugation studies .

Properties

IUPAC Name

3-methoxy-4-prop-2-ynoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h1,4-5,7H,6H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBULVBEPSHSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00519501
Record name 3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85680-64-4
Record name 3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 50 ml of methanol were added 13.2 g of 2-propynyl 4-(2-propynyloxy)-3-methoxybenzoate and 40 ml of 15% aqueous sodium hydroxide solution, and the mixture obtained was stirred at room temperature for 8 hours and at 50° C. for 2 hours. Then, the reaction mixture was added to hydrochloric acid for acidification. Crystals precipitated were collected by filtration and dried to obtain 12.0 g of 4-(2-propynyloxy)-3-methoxybenzoic acid represented by the formula:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-propynyl 4-(2-propynyloxy)-3-methoxybenzoate
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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